molecular formula C7H19NO3SSi B3369393 (tert-Butylamino)(dimethyl)silyl methanesulfonate CAS No. 233256-18-3

(tert-Butylamino)(dimethyl)silyl methanesulfonate

Cat. No. B3369393
CAS RN: 233256-18-3
M. Wt: 225.38 g/mol
InChI Key: FHRLQQKSRHYFLG-UHFFFAOYSA-N
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Description

(Tert-butylamino)(dimethyl)silyl methanesulfonate, commonly known as TBSMS, is a chemical compound that is widely used in scientific research. TBSMS is a reagent that is used in organic synthesis for the protection of alcohols, amines, and carboxylic acids. It is also used in the preparation of various compounds such as peptides, esters, and ethers.

Mechanism of Action

TBSMS reacts with the hydroxyl, amino, or carboxyl group of the compound to form a silyl ether, silyl amine, or silyl ester, respectively. This reaction protects the functional group from further reactions and allows for the selective modification of the compound.
Biochemical and Physiological Effects:
TBSMS has no known biochemical or physiological effects on living organisms. It is an inert compound that is used solely for the purpose of chemical reactions.

Advantages and Limitations for Lab Experiments

TBSMS is a highly effective reagent for the protection of functional groups. It is easy to handle and produces high yields of the desired product. However, TBSMS is sensitive to moisture and air, and must be stored under an inert atmosphere. It is also expensive compared to other reagents.

Future Directions

1. Development of new TBSMS derivatives with improved stability and reactivity.
2. Application of TBSMS in the synthesis of new pharmaceuticals and natural products.
3. Study of the mechanism of TBSMS reaction with different functional groups.
4. Development of new synthetic methods using TBSMS as a protecting group.
5. Study of the environmental impact of TBSMS and its derivatives.

Scientific Research Applications

TBSMS is widely used in scientific research for the protection of functional groups such as alcohols, amines, and carboxylic acids. It is also used in the preparation of various compounds such as peptides, esters, and ethers. TBSMS is used in the synthesis of natural products, pharmaceuticals, and other biologically active compounds.

properties

IUPAC Name

[(tert-butylamino)-dimethylsilyl] methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19NO3SSi/c1-7(2,3)8-13(5,6)11-12(4,9)10/h8H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRLQQKSRHYFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N[Si](C)(C)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19NO3SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455452
Record name (tert-Butylamino)(dimethyl)silyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(tert-Butylamino)(dimethyl)silyl methanesulfonate

CAS RN

233256-18-3
Record name (tert-Butylamino)(dimethyl)silyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(tert-Butylamino)(dimethyl)silyl methanesulfonate
Reactant of Route 2
(tert-Butylamino)(dimethyl)silyl methanesulfonate
Reactant of Route 3
(tert-Butylamino)(dimethyl)silyl methanesulfonate

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